Technical Whitepaper: 4-(Propylcarbamoyl)benzoic Acid – SDS Deep Dive, Handling Hazards, and Synthetic Workflows
Technical Whitepaper: 4-(Propylcarbamoyl)benzoic Acid – SDS Deep Dive, Handling Hazards, and Synthetic Workflows
Executive Summary
4-(Propylcarbamoyl)benzoic acid (CAS 145575-71-9) is a highly specialized benzoic acid derivative featuring a para-substituted propyl-amide linkage. In contemporary medicinal chemistry, this compound serves as a critical building block in the synthesis of heterobifunctional molecules, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues targeting the DNA damage-binding protein 1 (DDB1) [1].
Because it is frequently handled in early-stage drug discovery, understanding its physicochemical profile, Safety Data Sheet (SDS) hazard classifications, and safe handling protocols is paramount. This guide synthesizes standard safety data with field-proven experimental workflows, providing a self-validating framework for researchers to safely and effectively utilize this intermediate.
Physicochemical Profiling & Causality
To design safe handling and reaction protocols, one must first understand the intrinsic properties of the molecule. The presence of both a carboxylic acid and an amide group dictates its solubility, reactivity, and physical behavior in the laboratory.
Table 1: Physicochemical Properties and Handling Implications
| Property | Value | Causality & Experimental Implication |
| CAS Number | 145575-71-9 | Primary identifier for SDS tracking and inventory management [2]. |
| Molecular Formula | C11H13NO3 | Baseline for stoichiometric calculations in coupling reactions. |
| Molar Mass | 207.23 g/mol | Requires precise micro-analytical weighing for small-scale synthesis. |
| Predicted pKa | 3.86 ± 0.10 | The acidic proton necessitates the use of non-nucleophilic bases (e.g., DIPEA) to fully deprotonate the acid prior to electrophilic activation [2]. |
| Predicted Density | 1.181 g/cm³ | Indicates a relatively fluffy powder; prone to electrostatic aerosolization. |
| Boiling Point | 422.1 °C | Extremely low vapor pressure at room temperature. Inhalation hazards are strictly particulate (dust), not vapor-based. |
Safety Data Sheet (SDS) Deep Dive & Hazard Logic
As a functionalized organic acid, 4-(propylcarbamoyl)benzoic acid falls under standard Globally Harmonized System (GHS) classifications for irritants [3].
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H315 (Causes skin irritation): The acidic nature of the compound can cause localized pH disruptions on the slightly acidic mantle of the skin, leading to erythema.
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H319 (Causes serious eye irritation): Contact with the aqueous environment of the cornea results in rapid dissociation of the carboxylic acid, causing acute stinging and potential micro-abrasions from the crystalline powder.
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H335 (May cause respiratory irritation): Inhalation of the fine powder deposits micro-crystals in the upper respiratory tract. The localized dissolution of these crystals triggers inflammatory mucosal responses.
Hazard Mitigation Logic
To establish a self-validating safety system, hazard mitigation must be directly linked to the exposure pathway.
Caption: GHS exposure pathways and corresponding physical mitigation strategies for safe handling.
Self-Validating Handling Protocols
Standard operating procedures often fail when they lack internal validation. The following protocols integrate immediate feedback loops to ensure safety and accuracy.
Anti-Static Weighing Protocol
The Challenge: Fine organic powders like 4-(propylcarbamoyl)benzoic acid accumulate static charge, leading to sudden aerosolization when a metal spatula approaches, directly triggering the H335 inhalation hazard. The Self-Validating System:
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Place an anti-static U-electrode (ionizer) next to the analytical balance inside the fume hood.
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Use a polymeric, anti-static weigh boat.
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Validation Check: Tare the balance. If the readout drifts by more than ±0.2 mg over 10 seconds, electrostatic forces or air currents are still active. Do not proceed until the readout is perfectly stable. A stable zero-readout validates that the electrostatic hazard has been neutralized, ensuring both operator safety and stoichiometric precision.
Experimental Workflow: HATU-Mediated Amide Coupling
In the context of PROTAC or molecular glue synthesis, this compound is typically conjugated to an amine-bearing linker [1]. The following protocol utilizes HATU and DIPEA, designed with causality and self-validation at every step.
Step-by-Step Methodology
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Dissolution: Dissolve 1.0 equivalent (eq) of 4-(propylcarbamoyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF is a polar aprotic solvent that effectively breaks up the intermolecular hydrogen bonding of the starting material without acting as a nucleophile.
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Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
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Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while efficiently deprotonating the carboxylic acid (pKa ~3.86) to form a reactive carboxylate anion.
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Activation: Add 1.2 eq of HATU at 0 °C.
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Self-Validation: The mixture will transition from colorless to a faint yellow/orange tint. This color change is a visual validation that the active HOAt ester has formed. To chemically validate, quench a 5 µL aliquot in methanol; LC-MS analysis should reveal the methyl ester mass (M+14), confirming activation before introducing the precious target amine.
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Conjugation: Add 1.1 eq of the target amine. Allow the reaction to warm to room temperature and stir for 2 hours.
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Workup & Quench: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Causality: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash deprotonates and removes any unreacted 4-(propylcarbamoyl)benzoic acid.
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Caption: Step-by-step experimental workflow for the HATU-mediated amide coupling of the benzoic acid derivative.
References
- WO2021239117A1 - Modified proteins and protein degraders. World Intellectual Property Organization (WIPO) / Google Patents.
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Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe (UNECE). URL: [Link]
